Mebolazine

Description

Historical Context of Mebolazine (B608960) Research and Development

Research into compounds like this compound is situated within the broader history of steroid chemistry and the development of synthetic androgens. The synthesis of related compounds, such as methasterone (B159527), which is a component of this compound, dates back to the mid-20th century, with initial studies exploring their potential therapeutic properties, including anti-tumor activity and anabolic effects. ontosight.aiuni.lu Early academic investigations into this compound itself included studies examining its hormonal effects and anabolic activity using biological assay methods, such as those conducted in rats in the 1960s. thermofisher.comwikipedia.org While this compound is no longer commercially marketed, its historical presence in research contributes to the understanding of synthetic steroid chemistry. wikipedia.org

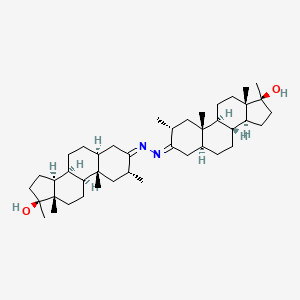

This compound as a Dimeric Steroid Scaffold for Investigation

A defining characteristic of this compound is its unusual dimeric structure. wikipedia.org It is composed of two molecules of methasterone linked together. wikipedia.orgnih.gov This linkage occurs at the 3-position of the A-ring of each steroid molecule through an azine group. wikipedia.orgnih.govuni.lu This dimeric arrangement distinguishes this compound from many other synthetic anabolic steroids, which typically exist as monomeric structures. The chemical synthesis and properties of this dimeric scaffold present interesting avenues for academic study. Furthermore, research indicates that this compound functions as a prodrug, meaning it is metabolized in the body to yield the active compound, methasterone. wikipedia.orgwikipedia.org The investigation of this conversion process and the implications of the dimeric structure on its pharmacokinetics and biological activity are key areas of academic interest.

Overview of Key Academic Research Areas Related to this compound

Academic research concerning this compound has primarily focused on understanding its chemical behavior and biological interactions. Key areas of investigation include detailed metabolism studies. Using techniques such as in vitro models involving human liver microsomes and in vivo studies with animal models like chimeric mice, researchers have sought to identify the metabolic pathways and products of this compound, confirming its degradation to methasterone. nih.gov These studies are crucial for understanding how the dimeric structure is processed in biological systems. Another significant area of research involves exploring this compound's interaction with the androgen receptor (AR). ontosight.aiwikipedia.orgwikipedia.orgguidetopharmacology.org As with other anabolic steroids, binding to the AR is the primary mechanism through which this compound, or its active metabolite, exerts its effects. wikipedia.orgguidetopharmacology.org Academic research utilizes this compound as a tool to gain further insights into the complex mechanisms of androgen receptor activation and the downstream biological responses. wmcloud.org Early research also involved biological assays to quantify its hormonal and anabolic effects. wikipedia.org Furthermore, investigations into the chemical properties of this compound, such as its solubility and stability, contribute to the broader understanding of steroid chemistry. ontosight.aithermofisher.comnih.gov

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₈N₂O₂ | wikipedia.orgontosight.ainih.gov |

| Molar Mass | 633.018 g/mol | wikipedia.org |

| CAS Number | 3625-07-8 | wikipedia.orgontosight.ainih.gov |

| Solubility in Water | ~0.3 mg/ml in 1:2 ethanol:PBS (pH 7.2); ~1 mg/ml in ethanol | thermofisher.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H68N2O2 |

|---|---|

Molecular Weight |

633.0 g/mol |

IUPAC Name |

(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35-,44-36-/t25-,26-,27+,28+,29-,30+,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1 |

InChI Key |

POPWFGNRCCUJGU-MNLBLEKUSA-N |

Isomeric SMILES |

C[C@H]1/C(=N\N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Mebolazine

Methodologies for Mebolazine (B608960) Synthesis in Research

The synthesis of this compound in research contexts typically involves the condensation of Methasterone (B159527) with hydrazine (B178648) or hydrazine derivatives smolecule.com.

Precursor Compounds and Starting Materials, e.g., Methasterone

The primary precursor compound for this compound synthesis is Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) wikipedia.org. The synthesis of Methasterone itself has been documented, with foundational research dating back to 1956 in connection with investigations into anti-tumor properties wikipedia.org.

Azine Linkage Formation: Mechanistic Studies, e.g., Condensation Reactions

The azine linkage in this compound is formed through a condensation reaction between the 3-keto group of two Methasterone molecules and one molecule of hydrazine . This process involves a series of steps:

Nucleophilic attack: Hydrazine initiates the reaction by performing a nucleophilic attack on the carbonyl carbon of the 3-keto group of Methasterone, leading to the formation of a hemiaminal intermediate .

Dehydration: The hemiaminal intermediate undergoes dehydration, resulting in the formation of a hydrazone intermediate .

Second condensation: A second molecule of Methasterone then reacts with the hydrazone intermediate, followed by a second dehydration step, which forms the characteristic azine linkage .

This reaction essentially involves the condensation of the ketone groups at the 3-position of each Methasterone molecule with hydrazine, with the elimination of water molecules establishing the azine bridge . The formation of azine linkages through condensation reactions between polyaldehydes and hydrazine is a known methodology in chemistry, as seen in the synthesis of azine-linked Covalent Organic Frameworks (COFs) mdpi.comresearchgate.net.

Comparative Analysis of Synthetic Routes and Yield Optimization in Research Contexts

While direct literature specifically comparing different synthetic routes and optimizing yields for this compound synthesis is limited, insights can be drawn from analogous hydrazone and azine synthesis procedures . The synthesis of this compound, being a steroid dimer with considerable steric bulk and low solubility compared to smaller molecule hydrazones, may necessitate extended reaction times and elevated temperatures for optimal yields . Research into the synthesis of azine-linked COFs highlights the importance of controlling reaction conditions, such as temperature and the presence of catalysts (like acetic acid), and the reversibility of the condensation reaction to achieve crystalline structures and potentially influence yield researchgate.netmdpi.com.

Chemical Reactivity and Derivatization Studies of this compound

This compound undergoes several types of chemical reactions, particularly at the azine linkage and on the steroid backbone smolecule.com.

Oxidation and Reduction Pathways

The azine linkage in this compound is susceptible to chemical transformations, including oxidation and reduction smolecule.com. Oxidation of this compound can lead to the formation of various oxidized derivatives smolecule.com. Conversely, reduction reactions can yield reduced forms of the compound, which may possess different biological activities smolecule.com. Common reagents used in these reactions include oxidizing agents like potassium permanganate (B83412) and reducing agents such as lithium aluminum hydride smolecule.com.

Substitution Reactions on the Steroid Backbone

Substitution reactions can occur at various positions on the steroid backbone of this compound smolecule.com. This allows for the potential introduction of different functional groups, which could alter the compound's properties or facilitate the synthesis of derivatives smolecule.com. The steroid backbone, derived from the cyclopenta[a]phenanthrene skeleton, has defined numbering and stereochemistry conventions that guide substitution studies iupac.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9571069 wikipedia.org, 66847280 nih.govuni-freiburg.de |

| Methasterone | 237186 uni.luwmcloud.orgnih.govnih.gov |

| Hydrazine | 9082 [PubChem] |

Interactive Data Tables

Based on the available information, a comparative table on synthetic routes is challenging due to limited direct data on this compound yield optimization in research contexts. However, we can summarize the key aspects of this compound synthesis and reactivity in tables.

Table 1: Summary of this compound Synthesis

| Aspect | Details |

| Precursor Compound | Methasterone |

| Linking Agent | Hydrazine or Hydrazine Derivatives |

| Linkage Type | Azine |

| Reaction Type | Condensation (Dimerization) |

| Key Intermediate | Hydrazone |

| Driving Force | Elimination of water |

| Potential Considerations | Steric bulk, low solubility, reaction time, temperature, catalyst (e.g., acetic acid) |

Molecular and Cellular Mechanisms of Action of Mebolazine in Vitro & Pre Clinical Models

Androgen Receptor Interaction and Binding Affinity of Mebolazine (B608960)

This compound exerts its effects by binding to the androgen receptor, a key protein involved in male sexual development and function, as well as anabolic processes in tissues like muscle and bone. smolecule.comwikipedia.orgnih.gov The AR is a ligand-dependent transcription factor that resides primarily in the cytoplasm in its inactive state, bound to heat shock proteins. nih.govmdpi.commarefa.org Upon binding of an androgenic ligand like methasterone (B159527) (released from this compound), the AR undergoes a conformational change, dissociates from heat shock proteins, translocates to the nucleus, dimerizes, and binds to specific DNA sequences called androgen response elements (AREs) to regulate gene transcription. nih.govmdpi.commarefa.org

In Vitro Receptor Binding Assays for this compound

In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a compound for a specific receptor. nih.gov For this compound and other androgenic compounds, radioligand binding assays are commonly employed. nih.govnih.gov These assays typically involve incubating the androgen receptor (often prepared from sources like rat prostate cytosol) with a radiolabeled high-affinity ligand (such as tritiated dihydrotestosterone (B1667394) ([³H]DHT) or [³H]methyltrienolone ([³H]MT)) in the presence of increasing concentrations of the compound of interest (this compound or its active metabolite, methasterone). nih.govnih.govnih.gov By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be determined, often expressed as a Ki value (inhibition constant) or relative binding affinity (RBA). nih.govnih.gov

Studies have indicated that this compound, or its active form methasterone, can bind to the AR with high affinity. smolecule.commedchemexpress.com For example, competitive binding experiments using [³H]methyltrienolone have been used to assess the relative binding affinities of various anabolic-androgenic steroids to AR in tissues like skeletal muscle and prostate. nih.gov

Structural and Conformational Aspects of Androgen Receptor Binding

The interaction between this compound (or methasterone) and the androgen receptor involves specific structural and conformational aspects. The ligand-binding domain (LBD) of the AR is a key region responsible for binding steroid hormones. nih.govmdpi.commarefa.org Structural modeling techniques, such as molecular docking, can be used to identify key interactions between the chemical structure of a compound and the AR ligand-binding domain. The dimeric azine linkage in this compound and its potential hydrolysis to methasterone, a 17α-methylated dihydrotestosterone analog, are crucial structural features influencing its interaction with the AR. wikipedia.orgsmolecule.com The binding of an agonist like methasterone induces conformational changes in the AR, which are necessary for its activation, dissociation from heat shock proteins, and subsequent translocation to the nucleus. nih.govmdpi.commarefa.org The AR ligand-binding domain shares structural similarities with other agonist-bound steroid receptors. nih.gov

Comparative Analysis of this compound's Androgen Receptor Affinity with Related Steroids in Research Models

Comparing the androgen receptor binding affinity of this compound (or methasterone) with other related steroids in research models provides insight into its relative potency and selectivity. Studies have compared the binding affinities of various anabolic-androgenic steroids using in vitro assays. nih.govnih.govmedchemexpress.comnih.gov For instance, research using rat and rabbit skeletal muscle and rat prostate has compared the relative binding affinities of compounds like testosterone (B1683101), dihydrotestosterone (DHT), nandrolone (B1676933), stanozolol (B1681124), methandrostenolone (B1676361), and others, using [³H]methyltrienolone as the radioligand. nih.gov These studies have shown that different steroids exhibit varying degrees of affinity for the AR. nih.gov While specific comparative data for this compound's direct binding affinity against a broad panel of steroids in a single study is not extensively detailed in the provided snippets, its action as a prodrug of methasterone suggests its effects on AR binding would be mediated through this metabolite. Methasterone, being a 17α-methylated DHT analog, would be expected to interact with the AR. wikipedia.orgsmolecule.com Studies on other 17α-alkylated compounds like stanozolol and methandrostenolone have shown weaker competition for the androgen receptor compared to non-17α-alkylated steroids like testosterone and nandrolone in some in vitro models. nih.govnih.gov However, methandrostenolone has also been reported to possess high binding affinity for the human AR LBD in molecular docking studies.

Intracellular Signaling Pathways and Gene Expression Modulation

Upon binding to the androgen receptor and translocating to the nucleus, the activated AR complex interacts with androgen response elements (AREs) in the regulatory regions of target genes. mdpi.commarefa.org This interaction, along with the recruitment of coactivators, modulates gene transcription, leading to changes in the expression of proteins involved in various cellular processes, including protein synthesis. wikipedia.orgmdpi.commarefa.org

This compound's Influence on Protein Synthesis Pathways in In Vitro Models

Anabolic-androgenic steroids, including those acting via the AR, are known to increase protein synthesis, particularly in muscle tissue. wikipedia.org This effect contributes to increased muscle growth and mass. wikipedia.org While specific in vitro studies detailing this compound's direct influence on protein synthesis pathways are not extensively described in the provided information, the mechanism of action of anabolic steroids generally involves the AR-mediated modulation of gene expression that favors protein synthesis and reduces protein breakdown. wikipedia.orgkjsm.org Animal studies on this compound have shown anabolic potency, including lean mass gains. The pathways involved are considered similar to those of other anabolic steroids, involving the modulation of gene expression and protein synthesis.

Transcriptional Activation Studies in Androgen Receptor-Transfected Cellular Models

Transcriptional activation studies are used to measure the ability of a compound to activate gene expression mediated by the androgen receptor. nih.gov These studies often utilize cellular models, such as AR-transfected cells (e.g., CV-1 cells), which are engineered to express the androgen receptor and a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of an androgen-responsive promoter containing AREs. mdpi.comnih.govnih.gov When an androgenic compound is introduced, it binds to the expressed AR, leading to the activation of the reporter gene and the production of a measurable signal. mdpi.comnih.govnih.gov This allows researchers to assess the compound's ability to induce AR-mediated transcription. mdpi.comnih.govnih.gov

Studies using AR-transfected cells have been employed to evaluate the transcriptional activation potential of various androgen receptor ligands. mdpi.comnih.govnih.gov For example, studies have examined the dose-dependent stimulation of reporter gene expression by androgens like DHT in AR-transfected cells. nih.gov While direct transcriptional activation data specifically for this compound in such models is not provided, this methodology is a standard approach for assessing the functional activity of compounds that interact with the androgen receptor and modulate gene expression. mdpi.comnih.govnih.gov The reported mechanism of this compound involving AR binding and modulation of gene expression suggests that it would exhibit transcriptional activation in appropriate in vitro models. wikipedia.org

Broader Biochemical and Cellular Interactions of this compound

This compound's interactions at the biochemical and cellular levels are largely dictated by its structure and its conversion to an active metabolite.

Studies on this compound's Role as a Prodrug in In Vitro and Animal Models

This compound is characterized by a unique dimeric structure, consisting of two methasterone molecules linked by an azine group uni.lu. Research indicates that this compound functions as a prodrug, undergoing metabolic conversion within biological systems to release the active compound, methasterone uni.lu.

In vitro and in vivo metabolism studies have been instrumental in understanding this conversion. A study investigating the metabolism of dimethazine (this compound) utilized human liver microsomes and a uPA(+/+)-SCID chimeric mouse model. These models are employed to simulate phase I and phase II metabolism and identify metabolic pathways. The findings from this study demonstrated the degradation of dimethazine into methasterone. In addition to the parent compound, methasterone and six other metabolites of methasterone were detected in both the in vitro and in vivo models. This provides direct evidence supporting the role of this compound as a prodrug that is cleaved to yield methasterone.

Analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) were employed in these studies to identify and characterize the metabolites. The detection of methasterone and its metabolites in these systems underscores the metabolic activation of this compound.

The dimeric structure and the presence of the azine linkage in this compound are considered key features that influence its metabolic fate and its function as a prodrug.

Effects on Cellular Metabolism and Bioenergetic Fluxes in In Vitro Systems

The primary mechanism through which the active metabolite of this compound, methasterone, exerts its effects is by binding to androgen receptors (AR) located in various tissues, including muscle. This interaction is a crucial step in mediating the anabolic and androgenic activities associated with methasterone.

Upon binding to the androgen receptor, the hormone-receptor complex translocates to the cell nucleus, where it can modulate gene expression. This modulation leads to increased protein synthesis, a key process underlying the anabolic effects, such as muscle growth.

While the impact on protein synthesis is a significant aspect of its cellular interaction, specific detailed research findings or data tables directly addressing the effects of this compound or its metabolites on cellular metabolism and bioenergetic fluxes, such as ATP production, glycolysis, or mitochondrial respiration, in in vitro systems were not prominently detailed in the available information. General metabolic studies have focused on the biotransformation of this compound and the identification of its metabolites.

Further dedicated research specifically investigating the direct impact of this compound and its metabolites on cellular bioenergetic pathways in controlled in vitro environments would be necessary to fully elucidate these aspects of its cellular interactions.

Structure Activity Relationship Sar and Computational Studies of Mebolazine

Elucidation of Key Structural Elements for Mebolazine's Activity, e.g., Azine Moiety, Dimeric Nature

This compound's activity is primarily dictated by its unique structural features, namely its dimeric nature and the central azine linkage. wikipedia.org The compound is formed by the dimerization of two molecules of methasterone (B159527), connected at the 3-position of the A-ring through an azine functional group. This linkage is a nitrogen-nitrogen double bond formed via hydrazone formation between the ketone groups of two methasterone units and hydrazine (B178648).

This dimeric structure results in a larger molecule compared to monomeric steroids, potentially altering its binding characteristics to biological targets. The azine linkage introduces distinct electronic properties that may influence interactions with cellular receptors and metabolic enzymes. This compound (B608960) is considered a prodrug of methasterone, suggesting that the azine linkage can be cleaved metabolically or chemically to release the active methasterone molecules, which then interact with androgen receptors.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling are valuable tools for studying the structure and properties of chemical systems at a molecular level. amazon.comkallipos.grnovapublishers.comresearchgate.net These methods can provide insights into how this compound interacts with its biological targets, complementing experimental SAR studies. researchgate.net

Molecular Docking Simulations of this compound and Androgen Receptors

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a receptor protein. endocrine-abstracts.orgmdpi.com In the context of this compound, molecular docking studies can help visualize and understand the key interactions between this compound (or its active form, methasterone) and the ligand-binding domain of the androgen receptor. endocrine-abstracts.org Structural modeling, such as molecular docking, can identify crucial interactions between the azine moiety of this compound and the androgen receptor ligand-binding domains. These simulations can provide insights into the binding affinity and the specific amino acid residues involved in the interaction. endocrine-abstracts.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Properties Relationship (QSPR) Studies of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Properties Relationship (QSPR) studies are computational methods that aim to establish mathematical models correlating chemical structure with biological activity (QSAR) or physicochemical properties (QSPR). biotechmedjournal.comresearchgate.netnih.govnih.govmdpi.comgoogleapis.com While direct QSAR/QSPR studies specifically on this compound were not detailed in the search results, these approaches are widely used for related steroid compounds and can be applied to this compound and its analogs. biotechmedjournal.comresearchgate.net QSAR models can analyze various molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new or untested compounds. googleapis.com QSPR studies can correlate structural features with properties relevant to biological activity, such as solubility or metabolic stability. biotechmedjournal.comresearchgate.netnih.govnih.gov

Conformational Analysis and Steroid Flexibility in Receptor Binding

The conformational flexibility of steroid molecules plays a significant role in their ability to bind to receptors. nih.govswolesource.com Conformational analysis studies the possible three-dimensional arrangements of a molecule. For this compound, understanding the flexibility of the steroid backbones and the azine linkage is important for predicting how it fits into the binding pocket of the androgen receptor. nih.govnih.gov Changes in steroid structure can influence conformational changes necessary for efficient receptor binding. nih.gov The addition of certain groups, like a methyl group, can affect the shape and flexibility of a steroid molecule, thereby influencing its androgen receptor binding affinity. swolesource.comtamhoaseamless.com

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Type | Key Distinguishing Feature |

| This compound | C₄₂H₆₈N₂O₂ | 633.0 | Dimeric | Azine-linked dimerization |

| Methasterone | C₂₀H₃₂O₂ | 304.5 | Monomeric | Single steroid unit |

| Bolazine | C₃₈H₆₀N₂O₂ | 576.9 | Dimeric | Azine-linked drostanolone |

Table 2: Key Structural Elements and their Potential Roles in this compound Activity

| Structural Element | Description | Potential Role in Activity |

| Azine Moiety | Nitrogen-nitrogen double bond linkage. | Influences electronic properties and potential metabolic cleavage to methasterone. |

| Dimeric Nature | Two methasterone units linked by azine. wikipedia.org | Creates a larger structure, potentially affecting receptor binding characteristics. |

| Steroid Backbones | Derived from methasterone. wikipedia.org | Provide the core structure for interaction with the androgen receptor binding site. medchemexpress.com |

Metabolism and Biotransformation Research of Mebolazine in Vitro & Pre Clinical Focus

Identification and Characterization of Mebolazine (B608960) Metabolites in Research Models

Studies employing human liver microsomes and a uPA(+/+)-SCID chimeric mouse model have been instrumental in elucidating the metabolism of this compound. nih.gov These models allow for the investigation of how the compound is processed within a biological system. Analysis techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) have been employed to detect the presence of this compound and its metabolites. nih.gov

A key finding from these studies is the observed degradation of this compound to methasterone (B159527). nih.gov In addition to the parent compound, methasterone and six other metabolites (designated M1-M6) have been detected in both human liver microsomes and the chimeric mouse model. nih.gov These six metabolites are identified as metabolites of methasterone. nih.gov

Phase I Metabolic Pathways, e.g., Oxidation, Reduction, Hydroxylation

While specific details regarding the precise Phase I metabolic pathways (such as oxidation, reduction, or hydroxylation) for this compound itself are not extensively detailed in the provided search results, the identification of methasterone and its metabolites (M1-M6) indicates that this compound undergoes biotransformation that yields these compounds. nih.gov Methasterone, being a 17α-alkylated steroid, is known to undergo typical steroid metabolic transformations, which would include Phase I reactions like hydroxylation and reduction. The detection of methasterone metabolites (M1-M6) in this compound metabolism studies confirms that these Phase I processes are involved following the initial breakdown of this compound to methasterone. nih.gov

Phase II Metabolic Pathways, e.g., Glucuronidation

Phase II metabolism, which often involves conjugation reactions like glucuronidation, has also been investigated in the context of this compound biotransformation. nih.gov Studies using mouse urine samples have specifically examined the glucuro-conjugated fraction to identify conjugated metabolites. nih.gov These studies revealed that while some metabolites were found exclusively in the glucuro-conjugated fraction (specifically M1 and M2), other compounds, including methasterone and the remaining metabolites, were present in both the free and conjugated fractions. nih.gov This suggests that glucuronidation plays a role in the elimination of this compound metabolites, but it may not be the sole Phase II pathway, and the extent of conjugation can vary among different metabolites.

Enzymatic Interactions and Kinetic Analysis in In Vitro Systems

Research into the enzymatic interactions and kinetic analysis of this compound in in vitro systems provides insights into the specific enzymes involved in its metabolism and the rate at which these reactions occur. wikipedia.org

Michaelis-Menten Kinetics for Metabolic Enzymes

Michaelis-Menten kinetics is a model used to describe the rate of enzymatic reactions. vdoc.pub Applying this model to metabolic enzymes involved in this compound's biotransformation can provide information about the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax). vdoc.pub While the search results mention Michaelis-Menten kinetics in the context of enzyme saturation (specifically for alcohol dehydrogenase) vdoc.pub, there are no explicit data presented on the Michaelis-Menten kinetics for the enzymes involved in the metabolism of this compound or its primary metabolite, methasterone. Research in this area would be valuable for a more complete understanding of the metabolic rates and potential for enzyme saturation at different concentrations.

In Vitro and Ex Vivo Models for this compound Metabolism Studies

Liver Microsomal and Hepatocyte Culture Systems

In vitro studies employing liver microsomal and hepatocyte culture systems are fundamental tools for simulating hepatic metabolism and identifying potential metabolites of a compound bioivt.com. These systems provide a controlled environment to investigate phase I and phase II metabolic reactions catalyzed by liver enzymes, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) bioivt.com.

Research utilizing human liver microsomes has demonstrated the metabolic breakdown of this compound. Stability studies in these systems have observed the degradation of this compound into methasterone nih.gov. This finding supports the understanding of this compound as a prodrug, where the azine linkage is cleaved to release the active methasterone molecule wikipedia.org.

Further analysis of in vitro metabolic studies using human liver microsomes, often coupled with techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), has led to the identification of methasterone and several other metabolites nih.gov. These additional metabolites are reported to be derivatives of methasterone, indicating that once the prodrug is cleaved, the resulting methasterone undergoes further biotransformation within the liver microsome system nih.gov.

While specific detailed data tables from these in vitro studies regarding reaction rates or metabolite concentrations were not consistently available across the search results, the qualitative findings highlight the role of liver enzymes in processing this compound and generating methasterone and its subsequent metabolites.

Chimeric Animal Models for Metabolic Pathway Elucidation

Pre-clinical studies using in vivo animal models, particularly chimeric mice with humanized livers, offer a valuable approach to study the metabolism of compounds like this compound in a more physiologically relevant system than in vitro methods alone nih.govdshs-koeln.de. Chimeric mice transplanted with functional human hepatocytes possess key human phase I and phase II metabolizing enzymes in their livers, allowing for the investigation of metabolic pathways that closely mimic those in humans dshs-koeln.denih.gov. This model is ethically advantageous for studying the metabolism of anabolic steroids, which can have significant side effects in humans dshs-koeln.de.

Studies employing uPA(+/+)-SCID chimeric mice with humanized livers have been instrumental in elucidating the in vivo metabolism of this compound (often referred to as dimethazine in these studies) nih.gov. Following administration, analysis of biological samples, such as urine, from these chimeric mice using advanced analytical techniques like LC-HRMS and GC-MS(/MS) has confirmed the presence of this compound, methasterone, and several methasterone metabolites nih.gov.

The use of chimeric animal models provides valuable in vivo data that complements in vitro findings, offering a more comprehensive understanding of how this compound is metabolized in a system containing functional human liver enzymes.

Summary of Key Metabolic Findings (In Vitro and Pre-clinical)

Based on research using liver microsomes, hepatocyte cultures, and chimeric animal models, the primary metabolic step for this compound involves the cleavage of the azine linkage, yielding the active compound methasterone. Methasterone then undergoes further metabolic transformations, resulting in the formation of various metabolites.

| Compound | Role in this compound Metabolism | Detection in Studies (In Vitro/Pre-clinical) |

| This compound | Parent Compound (Prodrug) | Detected nih.gov |

| Methasterone | Primary Metabolite (Active) | Detected nih.gov |

| Metabolites M1-M6 | Secondary Metabolites | Detected nih.gov |

Advanced Research Methodologies and Analytical Approaches for Mebolazine

Chromatographic and Spectroscopic Techniques in Mebolazine (B608960) Research

Chromatographic and spectroscopic methods are fundamental for the identification, characterization, and purity assessment of this compound. These techniques provide detailed information about the compound's structure and composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for evaluating the purity of this compound and for its quantitative analysis in various matrices. Reverse-phase C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water are commonly used to achieve high-resolution purification and analysis. HPLC with UV detection, often at 240 nm, is utilized to monitor impurities, with purity thresholds typically mandated to be above 98% for in vivo studies. This method allows for effective separation of this compound from related substances, including its monomer, methasterone (B159527).

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling

Mass Spectrometry (MS) plays a vital role in confirming the molecular weight and elucidating the structure of this compound. It is particularly powerful when coupled with liquid chromatography (LC-MS or LC-MS/MS) for the identification and profiling of this compound metabolites in biological samples. LC-MS/MS with selected reaction monitoring (SRM) is considered a gold standard for detecting this compound metabolites, such as 17α-methyl derivatives, in doping control research. This technique helps confirm the dimeric structure of this compound, which has a molecular ion peak at m/z 633.018 [M+H]⁺. In vitro metabolic studies using techniques like LC-MS/MS can identify oxidized and reduced forms of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for the structural confirmation of this compound, providing detailed information about the arrangement of atoms within the molecule. Both ¹H-NMR and ¹³C-NMR are utilized. google.com ¹H-NMR can reveal characteristic signals for methyl groups and the absence of specific protons found in related compounds like methasterone. Infrared (IR) spectroscopy is used to identify functional groups present in this compound, such as the azine bond. Characteristic IR stretching frequencies, such as N-H stretch between 3269–3350 cm⁻¹ and C-N stretch between 1228–1273 cm⁻¹, are indicative of the azine linkage.

In Vitro Bioassays and Cellular Models for Mechanistic Investigations

In vitro bioassays and cellular models are indispensable tools for investigating the biological activity and mechanisms of action of this compound, particularly its interaction with the androgen receptor.

Reporter Gene Assays for Androgen Receptor Activity

Reporter gene assays are widely used to quantitatively measure the transcriptional activity of the androgen receptor (AR) in response to compounds like this compound. nih.gov These assays typically involve transfecting cells with a construct containing an AR-responsive promoter linked to a reporter gene, such as luciferase. nih.govindigobiosciences.com When this compound or its active metabolites bind to and activate the AR, the reporter gene is transcribed, and its activity can be measured, providing a sensitive surrogate for AR activity. nih.govindigobiosciences.com These studies can be performed in cells constitutively expressing AR or in cells transiently transfected with AR expression vectors. nih.govindigobiosciences.com Reporter gene assays in AR-transfected cells can help measure tissue-specific responses to this compound.

Cell Line and Primary Cell Culture Applications, e.g., Hepatocytes, Androgen Receptor-Transfected Cells, Stem Cells

Various cell culture models are employed to study this compound's effects and metabolism. Primary hepatocyte cultures and liver microsomal preparations are used in in vitro metabolic studies to simulate phase I and phase II metabolism and identify metabolites. Cell lines, including those specifically transfected to express the androgen receptor, are crucial for studying AR binding and activation by this compound. medchemexpress.comnih.gov For instance, AR-null cell lines can be transfected with AR to examine ligand binding and transcriptional activity. mdpi.com While the direct application of stem cells in published this compound research is less extensively documented in the provided sources, stem cell-derived models, such as human liver organoids, are being developed and utilized for evaluating drug-induced liver injury and could potentially be applied to study the metabolic effects of compounds like this compound in a more physiologically relevant context. nih.gov Cell culture studies, including those using AR-transfected cells, are vital for understanding the molecular targets and pathways involved in this compound's action. medchemexpress.com

Bioenergetic Profiling, e.g., Seahorse Methodology

Bioenergetic profiling is a valuable technique for investigating the effects of compounds like this compound on cellular metabolism. The Seahorse XF Extracellular Flux analyzer is a prominent tool used in this field, enabling real-time measurements of cellular respiration (mitochondrial oxidative phosphorylation) and glycolysis. nih.govhpst.cznih.gov This allows researchers to quantify the rates of ATP production from these two major metabolic pathways. hpst.cz

Quality Assurance and Methodological Rigor in this compound Research

Maintaining quality assurance and methodological rigor is paramount in this compound research, particularly given its classification as a controlled substance. umich.edu This involves adhering to strict protocols for handling, storage, and documentation, as well as employing validated analytical methods and managing potential data contradictions. umich.edu

Purity Thresholds and Analytical Validation in Research

Analytical method validation is the documented process of demonstrating that a particular analytical procedure is suitable for its intended use. globalresearchonline.netijsrst.comjddtonline.info This is crucial for ensuring the accuracy, precision, specificity, linearity, range, and robustness of the analytical data obtained in this compound research. globalresearchonline.netijsrst.comjddtonline.info Validation parameters typically include assessing accuracy (closeness of test results to the true value), precision (agreement among individual test results), specificity (ability to measure the analyte exclusively), linearity (proportionality of test results to the analyte concentration), range (interval over which the method is accurate and precise), limit of detection (LOD), limit of quantification (LOQ), and robustness (method's capacity to remain unaffected by small variations in parameters). globalresearchonline.netijsrst.comjddtonline.info

For detecting this compound metabolites in research, particularly in areas like doping control, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is considered the gold standard. Method validation for such applications typically follows guidelines from relevant bodies, such as the World Anti-Doping Agency (WADA), and includes establishing LODs and using matrix-matched calibration curves. Isotope-labeled internal standards are often used to improve quantification accuracy.

Data Contradiction Management and Ethical Compliance in Research Settings for Controlled Substances

Research involving controlled substances like this compound presents unique challenges related to data contradiction management and ethical compliance. Contradictions in research data can arise from various factors, including variations in experimental designs, animal models, dosing regimens, or analytical sensitivity. To address data contradictions, researchers can employ systematic reviews and meta-analyses, stratifying studies based on relevant variables to harmonize data. Sensitivity analysis can be used to assess the impact of outlier removal. In vitro-in vivo extrapolation (IVIVE) models may also help reconcile discrepancies observed between in vitro and in vivo studies. Applying frameworks like the Bradford Hill criteria, which consider aspects such as consistency and biological plausibility, can aid in evaluating conflicting evidence.

Ethical compliance is paramount when conducting research with controlled substances. This compound is classified as a controlled substance in various jurisdictions due to its anabolic steroid properties. umich.edunsw.gov.aujustice.gc.ca Researchers must obtain necessary ethical approvals and adhere to strict regulations governing the possession, storage, use, and disposal of these substances. umich.edugla.ac.ukgazette.gc.ca This includes obtaining required licenses and registrations, maintaining accurate and complete records of substance usage, implementing secure storage protocols (e.g., locked cabinets), and ensuring proper documentation of the chain of custody. umich.edugla.ac.uk Institutional review boards (IRBs) play a crucial role in overseeing research involving controlled substances, ensuring compliance with ethical guidelines and regulatory requirements. umich.edunih.gov Experimental designs should incorporate measures to mitigate bias, such as blinding or placebo controls, particularly in pharmacological studies. Validation through third-party analytical testing can further ensure compliance. Failure to comply with these regulations can result in severe consequences, including suspension or revocation of licenses and permits. umich.edugazette.gc.ca Ethical considerations also extend to managing the potential societal impact of research findings on controlled substances and ensuring responsible communication of results. nih.govwho.int

Q & A

Q. What analytical techniques are recommended for characterizing Mebolazine’s chemical identity and purity in preclinical studies?

Methodological Answer: this compound (17β-hydroxy-2α,17-dimethyl-5α-androstan-3-one azine) requires rigorous characterization to confirm identity and purity. Use the following protocol:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a validated method with reference standards (e.g., EP-grade materials) .

- Nuclear Magnetic Resonance (NMR): Assign structural features, focusing on azine and methyl groups. Cross-reference with spectral databases for androstane derivatives .

- Elemental Analysis: Verify empirical formula (C₂₀H₃₂N₂O₂) and compare with theoretical values. Report deviations >0.3% as impurities .

- Mass Spectrometry (MS): Confirm molecular weight (332.49 g/mol) and detect degradation products (e.g., hydrolysis of azine groups) .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

Methodological Answer: Adopt a factorial design to evaluate stability:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (60%, 75%), and light exposure .

- Sampling Intervals: 0, 1, 3, 6 months.

- Analytical Endpoints: HPLC purity, degradation products (e.g., oxidized metabolites), and crystallinity via X-ray diffraction .

- Data Interpretation: Use Arrhenius equations to predict shelf-life and identify critical storage parameters .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically addressed?

Methodological Answer: Contradictions often arise from bioavailability or metabolite interference. Apply these steps:

- Pharmacokinetic Profiling: Compare plasma concentrations (LC-MS/MS) with in vitro IC₅₀ values .

- Metabolite Screening: Identify active/inactive metabolites via liver microsome assays .

- Mechanistic Studies: Use siRNA knockdown or CRISPR models to isolate target pathways (e.g., androgen receptor modulation) .

- Statistical Reconciliation: Apply meta-analysis frameworks to weight conflicting data by study quality (e.g., sample size, blinding) .

Q. What experimental strategies optimize this compound’s selectivity to minimize off-target effects in hormonal assays?

Methodological Answer:

- Competitive Binding Assays: Test against androgen, glucocorticoid, and progesterone receptors using radiolabeled ligands. Report Ki values with 95% confidence intervals .

- Transcriptomic Profiling: Use RNA-seq to identify off-target gene expression changes in responsive tissues (e.g., prostate, liver) .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified azine or methyl groups to isolate critical pharmacophores .

Q. How should researchers validate this compound’s mechanism of action when conflicting literature exists?

Methodological Answer:

- Triangulation Approach: Combine orthogonal methods:

- Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Data Management and Reproducibility

Q. What metadata standards ensure this compound research aligns with FAIR principles (Findable, Accessible, Interoperable, Reusable)?

Methodological Answer:

- Minimum Metadata: Include synthesis protocols (solvents, catalysts, yields), spectral raw data (NMR, MS), and statistical codes (R/Python scripts) .

- Repository Selection: Use domain-specific platforms (e.g., ChEMBL for bioactivity data, Zenodo for raw datasets) .

- Cross-Referencing: Link publications to supporting information (e.g., Supplementary Tables S1-S3) with persistent identifiers (DOIs) .

Ethical and Compliance Considerations

Q. How should researchers address regulatory constraints when studying this compound, a controlled substance?

Methodological Answer:

- Documentation: Maintain logs of compound usage, storage conditions, and disposal per Controlled Drugs and Substances Act guidelines .

- Ethical Review: Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing risk mitigation (e.g., fume hood use, PPE) .

- Collaboration Frameworks: Establish material transfer agreements (MTAs) for sharing restricted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.